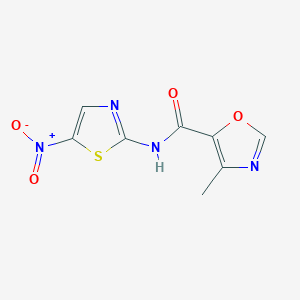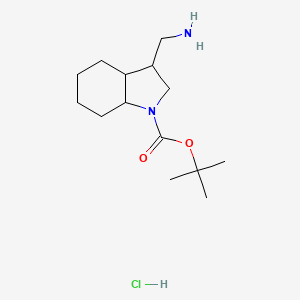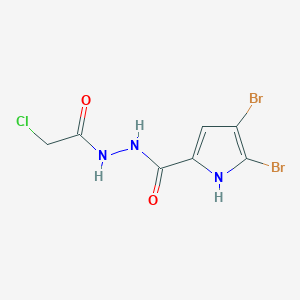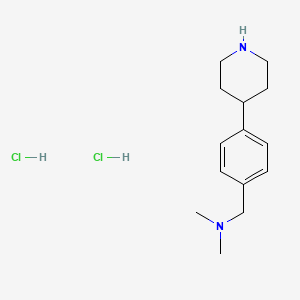
N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Role in Drug Design
Piperidine derivatives, such as the compound , play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The piperidine cycle is one of the most common structures in FDA approved drugs .
Synthesis of Various Piperidine Derivatives
The compound can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Anticancer Applications
Piperidine derivatives have been utilized as anticancer agents . For instance, a series of N - (piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .
Antimicrobial Applications
Piperidine derivatives have shown antimicrobial properties . They have been used as antimicrobial agents in various therapeutic applications .
Anti-inflammatory Applications
Piperidine derivatives have been used as anti-inflammatory agents . They have shown potential in treating conditions characterized by inflammation .
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They have shown potential in treating conditions characterized by psychosis .
Role in PROTAC Development
The compound is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
Antioxidant Applications
Piperine, a true alkaloid having a piperidine moiety, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
Wirkmechanismus
Target of Action
It is mentioned that this compound is useful as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
As a component in PROTACs, it may facilitate the recruitment of an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
In the context of protacs, it could potentially influence the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells .
Result of Action
As a component in protacs, it could potentially lead to the degradation of specific target proteins, altering cellular functions .
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-(4-piperidin-4-ylphenyl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-16(2)11-12-3-5-13(6-4-12)14-7-9-15-10-8-14;;/h3-6,14-15H,7-11H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKIIUXYLMFWJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C2CCNCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2394073.png)
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2394075.png)
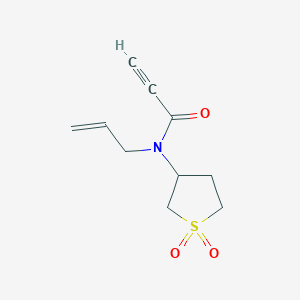
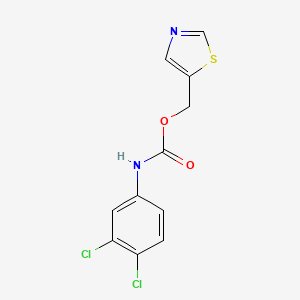
![N-[cyano(2,3-dichlorophenyl)methyl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B2394083.png)
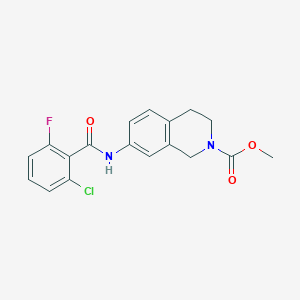
![2-methyl-3-oxo-N'-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2394085.png)
![(4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2394089.png)
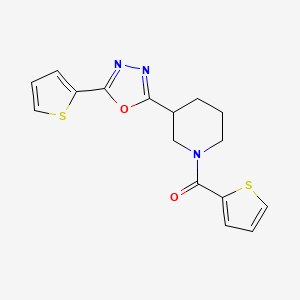
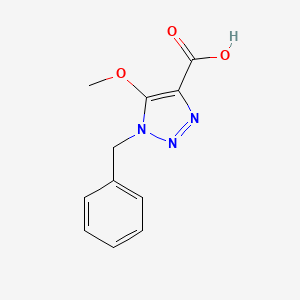
![4-[1-(2-Azaperhydroepinyl-2-oxoethyl)benzimidazol-2-yl]-1-(2,6-dimethylphenyl) pyrrolidin-2-one](/img/structure/B2394092.png)
